![molecular formula C24H29N5O2 B2673243 1-(2-methoxy-5-methylphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(p-tolyl)urea CAS No. 941958-64-1](/img/structure/B2673243.png)
1-(2-methoxy-5-methylphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(p-tolyl)urea
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Description
1-(2-methoxy-5-methylphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C24H29N5O2 and its molecular weight is 419.529. The purity is usually 95%.
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Scientific Research Applications
Anxiolytic Activity
1-(2-methoxy-5-methylphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(p-tolyl)urea and its derivatives have been studied for their anxiolytic activity. These compounds are characterized by anticonvulsant and anxiolytic activity, and they do not demonstrate muscle relaxant effects. This suggests the absence of a GABAergic component in their specific activity. Notably, these compounds were found to be as effective, if not more so, than certain known tranquilizers like gidazepam in primary screening models (Demchenko et al., 2020).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]quinoline derivatives, which share structural similarities with the compound , have shown potential anticancer activity. These derivatives were tested against human neuroblastoma and human colon carcinoma cell lines, with some demonstrating significant cytotoxicity (Reddy et al., 2015).
Antimicrobial Activities
Some new 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds were found to possess good or moderate activities against various test microorganisms, indicating potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
PI3Ks Inhibitor and Anticancer Agent
Alkylurea derivatives of [1,2,4]triazolo[1,5-a]pyridin-2-yl acetamide have been synthesized, exhibiting significant antiproliferative activities against various human cancer cell lines. These compounds serve as potent inhibitors of PI3Ks and effective anticancer agents with low toxicity, suggesting a potential role in cancer therapy (Wang et al., 2015).
Binding to SHP2 Protein
A compound structurally similar to the queried chemical demonstrated favorable interactions with SHP2 protein, a target of interest in cancer research. This interaction suggests potential applications in the development of new cancer therapeutics (Wu et al., 2021).
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-17-8-11-19(12-9-17)25-24(30)29(20-15-18(2)10-13-21(20)31-3)16-23-27-26-22-7-5-4-6-14-28(22)23/h8-13,15H,4-7,14,16H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQMNHTVLHLPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=C(C=CC(=C4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-5-methylphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(p-tolyl)urea |
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